Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1030613-07-0 . Its molecular weight is 237.08 and its linear formula is C5H5BrN2O2S .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves the use of tert-butyl nitrite and copper (II) bromide in acetonitrile at temperatures between 20 and 60°C . The reaction mixture is stirred at room temperature for 30 minutes and then heated at 60°C for 30 minutes .
Molecular Structure Analysis
The linear structure formula of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is C5H5BrN2O2S . The InChI Key is KDZLTNORBKZJKE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has a molecular weight of 237.07 . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.99 .
Scientific Research Applications
1. Antibacterial Activity
- Summary of Application: 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity. They were tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
- Methods of Application: The antibacterial activity was screened using the docking study using the Kinase ThiM from Klebsiella pneumoniae .
- Results or Outcomes: The compounds showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
2. Antifungal Activities
- Summary of Application: The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) are evaluated .
- Methods of Application: The antifungal activities were evaluated using the poison plate technique .
- Results or Outcomes: The results of this study were not provided in the source .
3. Antitumor Activities
- Summary of Application: The in vitro antitumor activities of the synthesized derivatives were evaluated against HL-60 (human leukemia cancer cell) .
- Methods of Application: The antitumor activities were evaluated using the standard MTT assay .
- Results or Outcomes: The results of this study were not provided in the source .
4. Antiviral Activity
- Summary of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The antiviral activities were evaluated using the standard assay .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
5. Antimicrobial Activity
- Summary of Application: The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
- Methods of Application: The antimicrobial activities were evaluated using the standard assay .
- Results or Outcomes: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
6. Antiepileptic Activity
- Summary of Application: 1,3,4-thiadiazole moiety has been found to exhibit antiepileptic activity .
- Methods of Application: The antiepileptic activities were evaluated using the standard assay .
- Results or Outcomes: The results of this study were not provided in the source .
7. Antidiabetic Activity
- Summary of Application: Indole derivatives possess various biological activities, including antidiabetic activity .
- Methods of Application: The antidiabetic activities were evaluated using the standard assay .
- Results or Outcomes: The results of this study were not provided in the source .
8. Anti-Inflammatory Activity
- Summary of Application: Indole derivatives have been reported to possess anti-inflammatory activity .
- Methods of Application: The anti-inflammatory activities were evaluated using the standard assay .
- Results or Outcomes: The results of this study were not provided in the source .
9. Antihypertensive Activity
Safety And Hazards
properties
IUPAC Name |
ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLTNORBKZJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680977 | |
Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
CAS RN |
1030613-07-0 | |
Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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